molecular formula C12H21NO2 B2670145 Tert-butyl 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetate CAS No. 2287236-99-9

Tert-butyl 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetate

Cat. No.: B2670145
CAS No.: 2287236-99-9
M. Wt: 211.305
InChI Key: HXGYVTFRXMRPTQ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetate is a chemical compound with the molecular formula C12H21NO2 and a molecular weight of 211.305. This compound belongs to the class of azaspiro compounds, which are characterized by a spiro-connected bicyclic structure containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetate typically involves the reaction of a suitable azaspiro precursor with tert-butyl acetate under specific conditions. One common method involves the use of ethanol and triethylamine as solvents and reagents, respectively. The reaction is carried out at room temperature for 12-14 hours, followed by concentration and purification steps involving ethyl acetate and aqueous solutions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro-connected structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyl 5-tert-butyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate
  • tert-Butyl (S)- (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate

Uniqueness

Tert-butyl 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetate is unique due to its specific spiro-connected structure and the presence of a tert-butyl ester group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)6-9-7-12(4-5-12)8-13-9/h9,13H,4-8H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGYVTFRXMRPTQ-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CC2(CC2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H]1CC2(CC2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.